molecular formula C8H15BrO2 B13114894 tert-Butyl(S)-3-bromo-2-methylpropanoate

tert-Butyl(S)-3-bromo-2-methylpropanoate

Katalognummer: B13114894
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: RRAYORBDRLQTCX-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(S)-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl(S)-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach allows for the formation of tert-butyl esters through a one-pot reaction that involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods

. This method is advantageous due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(S)-3-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom in the compound can be replaced by various nucleophiles through SN1 or SN2 mechanisms.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in tert-butyl(S)-3-bromo-2-methylpropanol.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium methoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields tert-butyl(S)-3-methoxy-2-methylpropanoate, while oxidation with potassium permanganate produces 3-bromo-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(S)-3-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: It serves as a building block for the synthesis of drug molecules and other biologically active compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of tert-Butyl(S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl(S)-3-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a tert-butyl group, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and pathways.

Eigenschaften

Molekularformel

C8H15BrO2

Molekulargewicht

223.11 g/mol

IUPAC-Name

tert-butyl (2S)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1

InChI-Schlüssel

RRAYORBDRLQTCX-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](CBr)C(=O)OC(C)(C)C

Kanonische SMILES

CC(CBr)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.